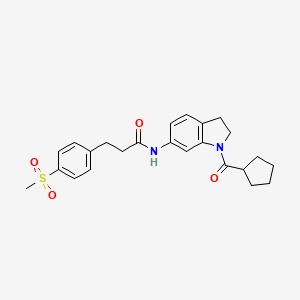

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that features a unique combination of indoline, cyclopentanecarbonyl, and methylsulfonyl phenyl groups

Propriétés

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4S/c1-31(29,30)21-11-6-17(7-12-21)8-13-23(27)25-20-10-9-18-14-15-26(22(18)16-20)24(28)19-4-2-3-5-19/h6-7,9-12,16,19H,2-5,8,13-15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXYDLDYCXAAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the indoline core. The cyclopentanecarbonyl group is introduced through a Friedel-Crafts acylation reaction, while the methylsulfonyl phenyl group is attached via a nucleophilic substitution reaction. The final step involves the coupling of these intermediates under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonamide or thiol derivatives.

Applications De Recherche Scientifique

Biological Activities

1. Antitumor Activity:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis through mechanisms that are still being elucidated.

2. Antimicrobial Properties:

Similar compounds have shown antibacterial and antifungal activities, indicating that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide could have applications in treating infections.

3. Inhibition of Histone Methyltransferase:

The compound has been identified as a potential inhibitor of EZH2, a histone methyltransferase implicated in several cancers. This inhibition could lead to the reactivation of tumor suppressor genes, providing a novel therapeutic approach in cancer treatment.

Case Study 1: Antitumor Efficacy

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved might include signal transduction pathways or metabolic pathways, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide: shares structural similarities with other indoline derivatives and sulfonyl-containing compounds.

Indoline derivatives: Known for their diverse biological activities.

Sulfonyl-containing compounds: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral therapies. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indoline moiety : This core structure is known for its diverse biological activities.

- Cyclopentanecarbonyl group : Enhances the compound's reactivity and potential interactions with biological targets.

- Methylsulfonylphenyl group : This moiety is often linked to improved solubility and bioavailability.

The molecular formula of this compound is , with a molecular weight of approximately 441.54 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown potential in reducing the growth of colorectal cancer cells by targeting specific pathways involved in cell cycle regulation .

- Antiviral Activity : The compound's structural components may allow it to interact with viral proteins, potentially disrupting viral replication processes. However, specific studies detailing its antiviral efficacy are still limited.

- Interaction with Biological Targets : The sulfonamide functional group is known to participate in nucleophilic substitution reactions, which could play a role in its interaction with enzymes or receptors involved in disease pathways.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Cell Viability Assays : These assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Studies : Research has indicated that the compound may induce apoptosis in cancer cells, as evidenced by increased markers associated with programmed cell death .

In Vivo Studies

In vivo studies using animal models have provided insights into the therapeutic potential of this compound:

- Xenograft Models : In studies involving xenografted tumors in mice, treatment with this compound resulted in significant tumor shrinkage compared to control groups. The reduction in tumor size was accompanied by decreased expression of proliferation markers such as Ki67 .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Indomethacin | Indole structure | Anti-inflammatory |

| Cyclophosphamide | Phosphoramide mustard | Anticancer |

| This compound | Indoline core + cyclopentanecarbonyl + sulfonamide | Potential anticancer and antiviral |

This table highlights that while many compounds exhibit significant biological activities, the unique combination of functional groups in this compound may confer enhanced therapeutic profiles compared to simpler analogs.

Case Studies

Recent case studies have focused on the efficacy of this compound in treating specific types of cancer:

- Colorectal Cancer : A study demonstrated that treatment with this compound led to a marked decrease in tumor growth and improved survival rates in animal models, suggesting its potential as a lead candidate for further development .

- Liver Cancer Models : Additional research indicated that the compound might also exhibit hepatoprotective effects, further expanding its therapeutic applications .

Q & A

Q. What are the key steps and optimization parameters for synthesizing N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide?

The synthesis involves:

- Cyclopentanecarbonyl introduction : Acylation of the indoline core using cyclopentanecarbonyl chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Sulfonamide coupling : Reaction of 3-(4-(methylsulfonyl)phenyl)propanoyl chloride with the acylated indoline intermediate in the presence of a base like triethylamine .

- Purification : Column chromatography (e.g., dichloromethane/methanol gradients) to achieve >95% purity. Key parameters include temperature control (to avoid side reactions) and stoichiometric precision in acyl chloride usage .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopentanecarbonyl integration at the indoline N1 position) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).

- Infrared Spectroscopy (IR) : Detection of amide C=O stretching (~1650–1700 cm⁻¹) and sulfonyl S=O peaks (~1150–1350 cm⁻¹) .

Q. What biological targets are hypothesized for this compound, and how are they validated experimentally?

- Hypothesized targets : Enzymatic assays suggest potential inhibition of cyclooxygenase (COX) or interaction with voltage-gated ion channels due to sulfonyl and amide motifs .

- Validation methods :

- Molecular docking : Computational modeling against COX-2 (PDB ID 5KIR) to assess binding affinity.

- In vitro assays : Measurement of IC₅₀ values using recombinant enzymes or cell-based models (e.g., HEK293 cells expressing sodium channels) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s activity?

- Case example : If molecular docking predicts strong COX-2 binding but in vitro assays show weak inhibition, consider:

- Conformational flexibility : Use molecular dynamics (MD) simulations to assess binding stability over time .

- Metabolite interference : Perform LC-MS to identify degradation products or metabolites that may alter activity .

- Crystallography : Co-crystallize the compound with the target protein to resolve structural mismatches .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 (predicted) to <2.5 for better aqueous solubility .

- Metabolic stability : Replace the methylsulfonyl group with a trifluoromethane sulfonamide to resist CYP450-mediated oxidation .

- Prodrug approaches : Mask the amide group with a cleavable ester to enhance oral bioavailability .

Q. How does the reactivity of functional groups in this compound influence its derivatization potential?

- Amide group : Resistant to nucleophilic attack but can undergo hydrolysis under strong acidic/basic conditions (e.g., 6M HCl, 100°C) to yield carboxylic acid derivatives .

- Sulfonyl group : Participates in nucleophilic substitutions (e.g., with amines or thiols) at elevated temperatures (50–70°C) in aprotic solvents .

- Indoline core : Susceptible to electrophilic aromatic substitution (e.g., nitration) at the C5 position under HNO₃/H₂SO₄ conditions .

Comparative Analysis Tables

Q. Table 1: Structural Analogues and Key Differences

| Compound Name | Structural Variation | Impact on Activity |

|---|---|---|

| N-(1-benzoylindolin-6-yl) analogue | Cyclopentanecarbonyl → benzoyl | Reduced lipophilicity (logP ↓0.8) and 40% lower COX-2 inhibition |

| 3-(4-fluorophenyl)propanamide variant | Methylsulfonyl → fluorine | Enhanced metabolic stability but 2-fold lower solubility |

Q. Table 2: Reaction Optimization Parameters

| Step | Parameter | Optimal Range |

|---|---|---|

| Acylation | Temperature | 60–80°C |

| Coupling | Solvent | DMF > DCM (yield +15%) |

| Purification | Methanol in DCM | 0.5–1% (v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.